4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine
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Overview
Description
4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core. This can be achieved through the condensation of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.
Piperazine Substitution: The final step involves the nucleophilic substitution of the 4-position of the pyrimidine ring with piperazine. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially leading to the formation of dihydropyrimidine or reduced piperazine derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyrimidines, reduced piperazine derivatives.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the piperazine ring is particularly significant for enhancing the bioavailability and efficacy of these derivatives.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperazine groups play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(6-Morpholinopyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine
- 4-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine
- 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine
Uniqueness
4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to form hydrogen bonds and hydrophobic interactions, making it a valuable scaffold for drug design.
Properties
IUPAC Name |
4-methoxy-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-11-7-12(16-9-15-11)19-3-5-20(6-4-19)13-8-14(21-2)18-10-17-13/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNMFPFVJPUPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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